N-ethyl-N-(phenylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(phenylsulfonyl)glycine is a derivative of glycine, an amino acid. This compound is characterized by the presence of an ethyl group and a phenylsulfonyl group attached to the nitrogen atom of glycine. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(phenylsulfonyl)glycine typically involves the reaction of glycine with ethyl iodide and phenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(phenylsulfonyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The ethyl and phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts, along with suitable solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted glycine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-ethyl-N-(phenylsulfonyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-ethyl-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group can influence the conformation and stability of peptides, affecting their biological activity. The compound may also participate in electron transfer reactions, contributing to its reactivity in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-phenylglycine: Similar in structure but lacks the ethyl group.
N-methyl-N-(phenylsulfonyl)glycine: Contains a methyl group instead of an ethyl group.
N-(phenylsulfonyl)glycine: Lacks the additional alkyl group.
Uniqueness
N-ethyl-N-(phenylsulfonyl)glycine is unique due to the presence of both an ethyl group and a phenylsulfonyl group, which confer distinct chemical properties
Properties
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-2-11(8-10(12)13)16(14,15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZQEFRBNJEGFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.